molecular formula C21H16N2O3 B2707015 (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 454250-17-0

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2707015
CAS No.: 454250-17-0
M. Wt: 344.37
InChI Key: UGGBHLLXCGXGCM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a cyano group, a chromenyl moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenyl moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-4-one structure.

    Introduction of the cyano group: The cyano group can be introduced via a Knoevenagel condensation reaction between the chromen-4-one derivative and malononitrile in the presence of a base such as piperidine.

    Formation of the final product: The final step involves the reaction of the intermediate with N-(2-phenylethyl)amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or chromenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

    Materials Science: Utilized in the synthesis of organic semiconductors or photonic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide: shares structural similarities with other chromenyl derivatives such as:

Uniqueness

    This compound: is unique due to the combination of the cyano group and the phenylethyl moiety, which may confer distinct biological activities and chemical reactivity compared to other chromenyl derivatives.

Properties

IUPAC Name

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c22-13-16(21(25)23-11-10-15-6-2-1-3-7-15)12-17-14-26-19-9-5-4-8-18(19)20(17)24/h1-9,12,14H,10-11H2,(H,23,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBHLLXCGXGCM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=COC3=CC=CC=C3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=COC3=CC=CC=C3C2=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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